4-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride
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Overview
Description
4-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride is a synthetic organic compound with the molecular formula C10H11Cl2FN2O It is characterized by the presence of a pyrrolidinone ring substituted with an amino group and a 4-chloro-3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride typically involves the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a γ-lactam with an appropriate amine under acidic or basic conditions.
Substitution Reactions: The introduction of the 4-chloro-3-fluorophenyl group is usually carried out via a nucleophilic aromatic substitution reaction. This involves the reaction of a 4-chloro-3-fluorobenzene derivative with the pyrrolidinone intermediate.
Amination: The final step involves the introduction of the amino group at the 4-position of the pyrrolidinone ring. This can be achieved through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Biological Activity
4-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride (CAS No. 1427380-90-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, alongside relevant case studies and research findings.
- Molecular Formula : C10H11ClFN2O
- Molecular Weight : 265.11 g/mol
- IUPAC Name : this compound
- Purity : ≥95%
Antibacterial Activity
Research has shown that derivatives of pyrrolidine, including this compound, exhibit notable antibacterial properties. A study highlighted the compound's effectiveness against various bacterial strains, specifically:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
Escherichia coli | 0.0039 - 0.025 mg/mL |
These results indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively, with complete bactericidal activity observed within 8 hours against S. aureus and E. coli .
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these strains were reported as follows:
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 16.69 - 78.23 µM |
Fusarium oxysporum | 56.74 - 222.31 µM |
These findings suggest that the compound may serve as a potential antifungal agent, warranting further investigation into its mechanisms of action .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that the presence of halogen substituents on the phenyl ring enhances the compound's bioactivity by influencing its interaction with bacterial and fungal cell membranes .
Case Studies and Research Findings
A comprehensive study published in a peer-reviewed journal examined various pyrrolidine derivatives, including our compound of interest. The research focused on structure-activity relationships (SAR) and identified key modifications that enhance antibacterial efficacy:
- Substituent Effects : Electron-withdrawing groups on the phenyl ring significantly improved antibacterial activity.
- Broad Spectrum Activity : The compound exhibited activity against multiple bacterial species, indicating a broad spectrum of action.
The study concluded that further modification of the pyrrolidine structure could yield even more potent derivatives suitable for therapeutic use .
Properties
IUPAC Name |
4-amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O.ClH/c11-8-2-1-7(4-9(8)12)14-5-6(13)3-10(14)15;/h1-2,4,6H,3,5,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUIZSKUTCFESD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)Cl)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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